Enecadin

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

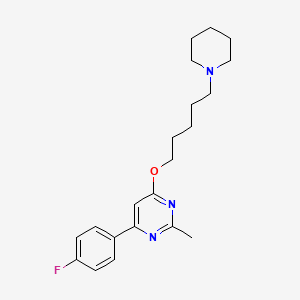

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O/c1-17-23-20(18-8-10-19(22)11-9-18)16-21(24-17)26-15-7-3-6-14-25-12-4-2-5-13-25/h8-11,16H,2-7,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHJTJCJOWMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCCCCN2CCCCC2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948865 | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259525-01-4 | |

| Record name | Enecadin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259525014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enecadin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-yl)pentyl]oxy}pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENECADIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR034VW8OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enecadin and its Potential Neuroprotective Mechanism in Neuronal Injury: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enecadin, an adenosine A1 receptor agonist, was investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke. While specific preclinical data on this compound remains largely proprietary and unpublished, its mechanism of action can be inferred from the well-established role of adenosine A1 receptor agonism in mitigating neuronal injury. This guide synthesizes the known principles of adenosine A1 receptor-mediated neuroprotection, providing a framework for understanding the potential therapeutic action of compounds like this compound. We will explore the underlying signaling pathways, summarize representative quantitative data from analogous preclinical studies, and detail relevant experimental protocols.

The Adenosine A1 Receptor: A Key Target for Neuroprotection in Neuronal Injury

Adenosine is an endogenous neuromodulator that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the brain and is a critical mediator of neuroprotection. During periods of metabolic stress, such as ischemia, extracellular adenosine levels rise, activating A1 receptors and initiating a cascade of protective cellular events.

The primary neuroprotective mechanisms of A1 receptor agonism involve the reduction of neuronal excitotoxicity and the conservation of cellular energy. Actions mediated by A1 receptors include the inhibition of neuronal activity and the attenuation of the stimulatory effects of catecholamines.[1]

Core Mechanisms of Adenosine A1 Receptor-Mediated Neuroprotection

-

Presynaptic Inhibition of Glutamate Release: Activation of presynaptic A1 receptors inhibits voltage-gated calcium channels, which in turn reduces the influx of calcium ions necessary for the release of excitatory neurotransmitters like glutamate. This is a crucial step in preventing the excitotoxic cascade that leads to neuronal death in ischemic conditions.

-

Postsynaptic Hyperpolarization: Postsynaptically, A1 receptor activation opens G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of potassium ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This reduces overall neuronal excitability and metabolic demand.

-

Modulation of NMDA Receptor Activity: Adenosine A1 receptor activation can indirectly inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of excitotoxic neuronal death.

-

Anti-inflammatory Effects: While less direct, A1 receptor activation has been shown to have anti-inflammatory properties, which can contribute to neuroprotection in the context of brain injury.

Signaling Pathways in Adenosine A1 Receptor-Mediated Neuroprotection

The neuroprotective effects of adenosine A1 receptor agonists are mediated through a series of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.

References

Enecadin as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin, also known as NS-7, is an investigational neuroprotective agent that has demonstrated efficacy in preclinical models of ischemic injury. Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) and calcium channels, which play a critical role in the pathophysiology of excitotoxicity following ischemic events.[1] Developed initially by Nippon Shinyaku and later licensed to Schering, this compound reached Phase II clinical trials for the treatment of acute ischemic stroke before its development was discontinued. This technical guide provides an in-depth overview of the available data on this compound as a VGSC blocker, including its quantitative effects, the experimental protocols used for its characterization, and its putative role in neuroprotective signaling pathways.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the excessive influx of sodium (Na+) and calcium (Ca2+) ions into neurons, a hallmark of excitotoxic cell death that occurs during cerebral ischemia.[1] The uncontrolled opening of VGSCs leads to a sustained membrane depolarization, which in turn relieves the magnesium block on N-methyl-D-aspartate (NMDA) receptors, allowing for a massive influx of Ca2+. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, lipases, and nucleases, ultimately leading to neuronal demise. By blocking VGSCs, this compound helps to maintain the neuronal membrane potential, thereby preventing the downstream cascade of excitotoxicity.

Biochemical studies have shown that this compound inhibits the binding of [3H]batrachotoxinin A 20-alpha-benzoate (BTX) to the neurotoxin receptor site 2 on VGSCs in rat brain membranes, suggesting it interacts with the channel pore to exert its blocking effect.[2] This mechanism is consistent with its ability to inhibit veratridine-evoked glutamate release from cortical slices.[2]

Quantitative Data

The inhibitory potency of this compound on various voltage-gated ion channels has been quantified using electrophysiological techniques. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.

Table 1: Inhibitory Potency (IC50) of this compound on Voltage-Gated Ion Channels

| Channel Type | Cell Line | IC50 (µM) | Reference |

| Tetrodotoxin-sensitive Na+ Channel | NG108-15 | 7.8 | [1] |

| L-type Ca2+ Channel | NG108-15 | 4.5 | [1] |

| N-type Ca2+ Channel | NG108-15 | 7.3 | [1] |

| T-type Ca2+ Channel | NG108-15 | 17.1 | [1] |

| Voltage-gated K+ Channel | NG108-15 | 160.5 | [1] |

Table 2: Inhibitor Constant (Ki) of this compound for VGSC Neurotoxin Receptor Site 2

| Preparation | Ligand | Ki (µM) | Reference |

| Rat brain membranes | [3H]batrachotoxinin A 20-alpha-benzoate | 1 | [2] |

| Rat cardiac myocytes | [3H]batrachotoxinin A 20-alpha-benzoate | 13 | [2] |

Experimental Protocols

The primary technique used to characterize the voltage-gated sodium channel blocking activity of this compound is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron.

Detailed Methodology: Whole-Cell Voltage-Clamp Recording in NG108-15 Cells

1. Cell Preparation:

-

NG108-15 neuroblastoma-glioma hybrid cells are cultured under standard conditions (e.g., DMEM supplemented with 10% fetal bovine serum, 100 µM hypoxanthine, 1 µM aminopterin, and 16 µM thymidine) at 37°C in a humidified atmosphere of 5% CO2.

-

For electrophysiological recordings, cells are plated onto glass coverslips.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium currents, isolating the sodium and calcium currents.

3. Electrophysiological Recording:

-

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

To elicit sodium currents, the cell is depolarized to a test potential (e.g., -10 mV) for a short duration (e.g., 20 ms).

-

Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis.

4. IC50 Determination:

-

A stable baseline of sodium current amplitude is established.

-

This compound is applied to the external solution at increasing concentrations.

-

The peak sodium current amplitude is measured at each concentration after steady-state block is achieved.

-

The percentage of inhibition is calculated for each concentration relative to the control current.

-

The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Signaling Pathways and Visualizations

While specific downstream signaling pathways directly modulated by this compound's VGSC blockade have not been extensively elucidated, its neuroprotective effect is understood to be primarily through the mitigation of excitotoxicity. The following diagram illustrates the putative signaling cascade of excitotoxicity and the proposed point of intervention for this compound.

Caption: Putative neuroprotective mechanism of this compound via inhibition of the excitotoxicity cascade.

The following diagram outlines the general experimental workflow for determining the IC50 of a voltage-gated sodium channel blocker using the whole-cell patch-clamp technique.

References

Enecadin: A Technical Guide on its Antagonism of Voltage-Gated Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin, also known as NS-7, is an investigational neuroprotective agent that has demonstrated antagonistic effects on voltage-gated ion channels, including both sodium (Na+) and calcium (Ca2+) channels.[1][2] Developed initially by Nippon Shinyaku, its primary therapeutic target was the reduction of neuronal damage following cerebral infarction.[2] Although its clinical development for stroke was discontinued after Phase II trials, the pharmacological profile of this compound as a multi-target ion channel blocker provides a valuable case study for researchers in neuropharmacology and drug development.

This technical guide offers an in-depth exploration of this compound's effects as a voltage-gated calcium channel (VGCC) antagonist. It consolidates the available quantitative data, details the likely experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

This compound's Mechanism of Action at Voltage-Gated Calcium Channels

This compound exerts its neuroprotective effects by inhibiting the influx of ions that contribute to excitotoxicity, a key pathological process in ischemic injury.[1] The compound has been shown to block multiple types of voltage-gated calcium channels, thereby reducing the pathological increase in intracellular calcium concentrations that leads to neuronal cell death.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory effects of this compound on various voltage-gated ion channels were quantified using whole-cell voltage-clamp techniques on a mouse neuroblastoma and rat glioma hybrid cell line (NG108-15). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Channel Type | IC50 (µM) |

| L-type Ca2+ Channel | 4.5 |

| N-type Ca2+ Channel | 7.3 |

| T-type Ca2+ Channel | 17.1 |

| Tetrodotoxin-sensitive Na+ Channel | 7.8 |

| Voltage-gated K+ Channel | 160.5 |

Data sourced from a study using NG108-15 cells.[1]

The data indicates that this compound is a potent blocker of high-voltage-activated (L- and N-type) calcium channels, with a slightly lower potency for T-type calcium channels.[1] Its activity against sodium channels is comparable to its effects on L- and N-type calcium channels. The significantly higher IC50 value for potassium channels suggests a degree of selectivity for Ca2+ and Na+ channels.[1]

Experimental Protocols

The characterization of this compound's effects on VGCCs was primarily achieved through electrophysiological methods, specifically the whole-cell patch-clamp technique.[1] The following is a detailed description of a typical protocol for such an experiment.

Whole-Cell Patch-Clamp Electrophysiology for VGCC Antagonist Characterization

Objective: To measure the effect of this compound on ionic currents flowing through voltage-gated calcium channels in a neuronal cell line.

1. Cell Preparation:

-

Cell Line: NG108-15 cells (a mouse neuroblastoma x rat glioma hybrid) are commonly used as they express multiple types of VGCCs.

-

Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Plating: For recording, cells are plated onto glass coverslips at a low density to allow for easy identification and patching of individual cells.

2. Solutions:

-

External Solution (for isolating Ca2+ currents): This solution is designed to eliminate currents from other ions. A typical composition would be (in mM): 135 Tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with TEA-OH. TEA is used to block potassium channels. Sodium-free solutions are used to isolate calcium currents.

-

Internal (Pipette) Solution: This solution mimics the intracellular environment. A typical composition would be (in mM): 140 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

-

This compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the external solution.

3. Electrophysiological Recording:

-

Patch Pipettes: Glass micropipettes are fabricated using a micropipette puller to have a resistance of 2-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ), which is crucial for low-noise recording.

-

Whole-Cell Configuration: After establishing a giga-seal, a brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The cell is held in voltage-clamp mode using a patch-clamp amplifier. The membrane potential is held at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

-

Eliciting Currents: Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to activate the VGCCs, and the resulting inward calcium currents are recorded.

-

Drug Application: this compound-containing external solution is applied to the cell via a perfusion system. The effect of the compound is measured by comparing the current amplitude before and after drug application.

-

Data Analysis: The peak inward current at each voltage step is measured. The percentage of current inhibition by this compound is calculated, and dose-response curves are generated to determine the IC50 value.

Visualizations

Signaling Pathway of Excitotoxicity and this compound's Intervention

Caption: this compound's role in mitigating excitotoxicity.

Experimental Workflow for VGCC Antagonist Screening

Caption: Workflow for electrophysiological screening.

Logical Relationship of this compound's Multi-Channel Blockade

Caption: this compound's multi-target mechanism.

References

Enecadin (NS-7): A Technical Guide for Ischemic Stroke Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, creating a critical need for effective neuroprotective agents. Enecadin (NS-7), a novel small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of ischemic stroke. It details its mechanism of action as a sodium/calcium (Na+/Ca2+) channel blocker, summarizes key quantitative data from animal studies, outlines experimental protocols, and visualizes its proposed signaling pathway and experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals in the field of stroke drug development.

Introduction to this compound (NS-7)

This compound, chemically identified as 4-(4-fluorophenyl)-2-methyl-6-(5-piperidinopentyloxy)pyrimidine hydrochloride, is a novel neuroprotective agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+ channels.[2][3] In the context of ischemic stroke, the massive influx of sodium and calcium ions into neurons is a critical early event in the ischemic cascade, leading to cytotoxic edema, mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal death. By inhibiting these channels, this compound aims to mitigate these initial cytotoxic events and preserve neuronal integrity in the ischemic penumbra.

Mechanism of Action and Signaling Pathways

This compound's neuroprotective effects are primarily attributed to its ability to block voltage-gated sodium and calcium channels.[2][3] This action is crucial in the acute phase of ischemic stroke.

During an ischemic event, the lack of oxygen and glucose disrupts cellular energy metabolism, leading to the failure of ion pumps like Na+/K+-ATPase. This results in an uncontrolled influx of Na+ ions, causing cytotoxic edema. The subsequent depolarization of the neuronal membrane opens voltage-gated Ca2+ channels, leading to a massive influx of Ca2+. Elevated intracellular Ca2+ triggers a cascade of detrimental events, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), which collectively contribute to neuronal cell death through necrosis and apoptosis.[2]

This compound, by blocking these channels, is thought to directly counter these initial pathological events. It has been shown to protect cerebral tissues by improving the disturbance of cerebral energy metabolism and suppressing cerebral edema.[4]

While research has highlighted the importance of signaling pathways such as Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) in neuroprotection against ischemic stroke, current literature does not establish a direct link between this compound (NS-7) and the modulation of these specific pathways.[5][6] The primary described mechanism remains the direct blockade of ion channels.

Proposed mechanism of this compound (NS-7) in ischemic stroke.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been evaluated in rodent models of ischemic stroke, primarily through the reduction of infarct volume and improvement in neurological deficits.

Table 1: Effect of this compound (NS-7) on Infarct Volume in Rat Models of Middle Cerebral Artery Occlusion (MCAO)

| Study Reference | Animal Model | MCAO Duration | This compound (NS-7) Dose | Administration Time | Infarct Volume Reduction (%) |

| Sopala et al. (2002)[3] | Rat | 75 min (transient) | 0.5 mg/kg i.v. | 30 min after MCAO | 37% (Total), 47.8% (Cortical), 21.5% (Striatal) |

| Minematsu et al. (2001)[4] | Rat | Permanent | 0.03125-0.25 mg/kg (single bolus) | Immediately after MCAO | Dose-dependent reduction |

| Tsuchida et al. (2001)[7] | Rat | 120 min (transient) | Not specified | Immediately after ischemia | Cortical: 40.2% |

| Tsuchida et al. (2001)[7] | Rat | 120 min (transient) | Not specified | 30 min after ischemia | Cortical: 31.1% |

| Tsuchida et al. (2001)[7] | Rat | 120 min (transient) | Not specified | 60 min after ischemia | Cortical: 28.9% |

| Tsuchida et al. (2001)[7] | Rat | 120 min (transient) | Not specified | 120 min after ischemia | Cortical: 21.1% |

Table 2: Effect of this compound (NS-7) on Neurological Score and Brain Edema

| Study Reference | Animal Model | This compound (NS-7) Dose | Outcome Measure | Result |

| Sopala et al. (2002)[3] | Rat | 0.5 mg/kg i.v. | Neurological tests | Significant protection |

| Minematsu et al. (2001)[4] | Rat | 0.03125-0.25 mg/kg | Brain Water Content (Edema) | Dose-dependent reduction in cortex and striatum |

| Tsuchida et al. (2001)[7] | Rat | Not specified | Neurological examination (hemiparesis, abnormal posture) | Significant improvement at 48h reperfusion |

Experimental Protocols

The following protocols are based on methodologies described in the cited preclinical studies.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The intraluminal suture method is a commonly employed technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.[8]

-

Animals: Adult male Sprague-Dawley or Wistar rats are typically used.[7][8]

-

Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.

-

Surgical Procedure:

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A nylon monofilament suture (often silicone-coated for consistency) is introduced into the ECA lumen.[1]

-

The suture is advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Duration of Occlusion:

-

Confirmation of Occlusion: Laser Doppler flowmetry is often used to monitor cerebral blood flow and confirm successful occlusion and reperfusion.

General experimental workflow for preclinical evaluation of this compound (NS-7).

Drug Administration

This compound (NS-7) or a vehicle control (e.g., saline) is typically administered via intravenous (i.v.) injection. The timing of administration is a critical variable, with studies investigating administration immediately after MCAO, during occlusion, or at the onset of reperfusion.[3][4][7]

Assessment of Outcomes

-

Infarct Volume Measurement:

-

At a predetermined time point post-MCAO (e.g., 24, 48, or 72 hours), animals are euthanized, and their brains are removed.

-

The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).[8]

-

TTC stains viable tissue red, leaving the infarcted area unstained (white).

-

The area of infarction in each slice is measured, and the total infarct volume is calculated.

-

-

Neurological Deficit Scoring:

-

Neurological function is assessed using a standardized scoring system (e.g., modified Tarlov criteria or a multi-point scale evaluating posture, motor function, and reflexes).[2]

-

Assessments are typically performed at baseline and at various time points after MCAO.

-

-

Brain Edema Measurement:

-

Brain water content is determined by comparing the wet and dry weights of brain tissue samples from the ischemic and non-ischemic hemispheres.[4]

-

Pharmacokinetics and Clinical Development

Limited information is publicly available regarding the detailed pharmacokinetics of this compound (NS-7). A clinical trial (NCT00331721) was initiated to investigate the tolerability and pharmacokinetics of this compound in patients with acute ischemic stroke.[9] The study aimed to enroll patients within 9 hours of stroke symptom onset.[9] The results of this trial have not been widely published in peer-reviewed literature.

Conclusion and Future Directions

Preclinical studies have demonstrated the neuroprotective potential of this compound (NS-7) in animal models of ischemic stroke. Its mechanism as a Na+/Ca2+ channel blocker targets a critical early event in the ischemic cascade. The available data show a consistent reduction in infarct volume and improvement in neurological outcomes.

However, further research is warranted to fully elucidate its molecular mechanisms. Investigating potential downstream signaling effects, including any influence on pathways like SIRT1 and Nrf2, would provide a more complete understanding of its neuroprotective profile. Additionally, the publication of results from clinical trials is crucial to determine its safety, tolerability, and potential efficacy in human stroke patients. The development of this compound (NS-7) represents a valuable line of inquiry in the ongoing search for effective treatments for acute ischemic stroke.

References

- 1. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NS-7, a novel Na+/Ca2+ channel blocker, prevents neurologic injury after spinal cord ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cerebroprotective action of a Na+/Ca2+ channel blocker NS-7. I. Effect on the cerebral infarction and edema at the acute stage of permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Compounds for SIRT1-Mediated Oxidative Stress and Neuroinflammation in Stroke: A Potential Therapeutic Target in the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke [frontiersin.org]

- 7. Neuroprotective effect of NS-7, a novel Na+ and Ca2+ channel blocker, in a focal ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Neuroprotection Profile of Enecadin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enecadin (also known as NS-7) is an investigational neuroprotective agent developed for the treatment of acute ischemic stroke. Preclinical studies have demonstrated its efficacy in animal models of cerebral ischemia, spinal cord injury, and retinal ischemia. The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which play a critical role in the pathophysiology of excitotoxicity and subsequent neuronal cell death following an ischemic event. This document provides a comprehensive overview of the key preclinical data, experimental methodologies, and elucidated signaling pathways related to the neuroprotective effects of this compound.

Quantitative Preclinical Efficacy and Potency

The neuroprotective effects of this compound have been quantified in both in vivo and in vitro preclinical models. The data consistently demonstrate a dose-dependent reduction in ischemic damage and a potent blockade of key ion channels implicated in excitotoxicity.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Transient Focal Ischemia

| Treatment Group | Dose (mg/kg, i.v.) | Time of Administration (post-MCAO) | Total Infarct Volume (% of Control) | Cortical Infarct Size (% of Control) | Striatal Infarct Size (% of Control) | Reference |

| Saline (Control) | N/A | 30 min | 100% | 100% | 100% | [1] |

| This compound (NS-7) | 0.5 | 30 min | 63% | 52.2% | 78.5% | [1] |

MCAO: Middle Cerebral Artery Occlusion

Table 2: In Vivo Efficacy of this compound in a Rat Model of Permanent Focal Ischemia

| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume Reduction (Cortex) | Infarct Volume Reduction (Striatum) | Reference |

| This compound (NS-7) | 0.03125 - 0.25 | Dose-dependent reduction | Dose-dependent reduction | [2] |

Table 3: In Vitro Potency of this compound (NS-7) on Voltage-Gated Ion Channels

| Ion Channel Target | Cell Line | IC50 (µM) | Reference |

| Tetrodotoxin-sensitive Na+ Channel | NG108-15 | 7.8 | [3] |

| L-type Ca2+ Channel | NG108-15 | 4.5 | [3] |

| N-type Ca2+ Channel | NG108-15 | 7.3 | [3] |

| T-type Ca2+ Channel | NG108-15 | 17.1 | [3] |

| Voltage-gated K+ Channel | NG108-15 | 160.5 | [3] |

Key Experimental Protocols

The following sections detail the methodologies employed in the pivotal preclinical studies that established the neuroprotective profile of this compound.

In Vivo Model: Transient and Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats

This widely used animal model simulates the conditions of focal ischemic stroke in humans.

-

Animal Model: Adult male Sprague-Dawley rats were utilized in these studies[1][3].

-

Surgical Procedure:

-

Anesthesia was induced in the animals.

-

A midline incision was made in the neck to expose the left common carotid artery.

-

For transient MCAO, an intraluminal thread was inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specified duration (e.g., 75 or 120 minutes)[1][3]. For permanent MCAO, the occlusion was maintained.

-

After the ischemic period in the transient model, the thread was withdrawn to allow for reperfusion.

-

-

Drug Administration: this compound (NS-7) or a saline control was administered via a single intravenous (i.v.) injection at various time points following the onset of ischemia[1][3].

-

Outcome Measures:

-

Infarct Volume Assessment: At a predetermined time point post-reperfusion (e.g., 48 or 72 hours), the animals were euthanized, and their brains were removed, sectioned, and stained (e.g., with hematoxylin and eosin or 2,3,5-triphenyltetrazolium chloride) to quantify the volume of the infarcted cortical and striatal tissue[1][3][4].

-

Neurological Examination: Neurological deficits, such as hemiparesis and abnormal posture, were assessed at various times post-ischemia and reperfusion to evaluate functional recovery[3].

-

In Vitro Model: Whole-Cell Voltage Clamp in NG108-15 Cells

This electrophysiological technique was employed to determine the potency and selectivity of this compound on various voltage-gated ion channels.

-

Cell Line: The NG108-15 cell line, a hybrid of mouse neuroblastoma and rat glioma cells, was used as it expresses multiple types of voltage-gated Na+, Ca2+, and K+ channels[3].

-

Experimental Procedure:

-

Individual NG108-15 cells were targeted for patch-clamp recording.

-

A glass micropipette with a very small tip opening was used to form a high-resistance seal with the cell membrane, and then the membrane patch was ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential was clamped at a specific voltage, and voltage steps were applied to elicit ionic currents through the channels of interest.

-

This compound (NS-7) was applied to the cells at various concentrations, and the resulting inhibition of the specific ion channel currents was measured.

-

-

Data Analysis: The concentration-response data were used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the maximal current for each ion channel subtype[3].

Visualizing the Mechanism of Neuroprotection

The neuroprotective effects of this compound are a direct consequence of its ability to modulate ion influx during an ischemic event. The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: this compound's mechanism in mitigating ischemic neuronal damage.

Caption: Workflow for MCAO preclinical efficacy studies of this compound.

Conclusion

The preclinical data for this compound (NS-7) strongly support its development as a neuroprotective agent for acute ischemic stroke. Its dual-action mechanism of blocking both voltage-gated sodium and calcium channels effectively targets the initial and critical steps of the excitotoxic cascade that leads to neuronal death. The in vivo studies demonstrate a significant reduction in infarct volume and improvement in neurological function in clinically relevant animal models. The in vitro data confirm its potent activity at the molecular targets. While the clinical development of this compound was discontinued, the preclinical findings remain a valuable case study in the rational design and evaluation of neuroprotective therapeutics targeting ion channel dysregulation in ischemic conditions.

References

- 1. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7/IGF-IR [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Na+ and high-voltage-activated Ca2+ channel blocking actions of NS-7, a novel neuroprotective agent, in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NS-7, a novel Na+/Ca2+ channel blocker, prevents neurologic injury after spinal cord ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Enecadin: A Technical Overview of a Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational neuroprotective compound originally discovered by Nippon Shinyaku and later licensed to Schering. It was developed for the potential treatment of cerebral infarction (stroke). This compound is a phenylpyrimidine derivative, chemically identified as 4-(4-Fluorophenyl)-2-methyl-6-(5-piperidin-1-ylpentoxy)pyrimidine. The primary mechanism of action of this compound is the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2] By inhibiting these channels, this compound was investigated for its potential to mitigate the excitotoxic cascade that leads to neuronal damage following ischemic events. Despite showing promise in preclinical studies, its clinical development was ultimately discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery, history, and preclinical data associated with this compound.

Quantitative Preclinical Efficacy Data

The neuroprotective effects of this compound have been evaluated in rodent models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these studies.

| Animal Model | Ischemia/Reperfusion Time | Treatment Regimen | Cortical Infarct Volume Reduction (%) | Striatal Infarct Volume Reduction (%) | Reference |

| Rat (Transient MCAO) | 120 min / 48 h | Single intravenous injection at 0, 30, 60, or 120 min post-ischemia | Significant reduction at all treatment times | No significant difference | [1] |

| Rat (Transient MCAO) | 75 min / 72 h | 0.5 mg/kg i.v. infused over 3 min, 30 min post-MCAo | 47.8% | 21.5% | [3] |

| Rat (Permanent MCAO) | 48 h | Single bolus injection (0.03125-0.25 mg/kg) immediately post-MCAO | Dose-dependent reduction | Dose-dependent reduction | [2] |

| Rat (Permanent MCAO) | 48 h | Single injection at 12 h post-occlusion | Significant protective action | Not specified | [2] |

Table 1: Neuroprotective Efficacy of this compound in Rat Models of Focal Cerebral Ischemia. MCAO: Middle Cerebral Artery Occlusion.

| Animal Model | Assessment Time | Treatment Group | Neurological Improvement | Reference |

| Rat (Transient MCAO) | 48 h reperfusion | This compound-treated groups | Significant improvement in hemiparesis and abnormal posture | [1] |

| Rat (Transient MCAO) | 72 h post-ischemia | This compound (0.5 mg/kg i.v.) | Significant protection in neurological tests | [3] |

Table 2: Functional Outcome Following this compound Treatment in Rat Models of Focal Cerebral Ischemia.

Experimental Protocols

Induction of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion Model)

The most common model used to evaluate the preclinical efficacy of this compound was the Middle Cerebral Artery Occlusion (MCAO) model in rats, which mimics human ischemic stroke.

Objective: To induce a reproducible focal ischemic lesion in the territory of the middle cerebral artery.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments (scissors, forceps, microvascular clips)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthesia and Incision: Anesthetize the rat and place it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Artery Ligation: Carefully dissect the arteries. Ligate the CCA proximally and the ECA distally. Place a temporary microvascular clip on the ICA.

-

Suture Insertion: Make a small incision in the CCA. Insert the nylon suture into the CCA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The length of insertion is typically 18-20 mm from the carotid bifurcation.

-

Occlusion and Reperfusion: For transient MCAO, the suture is left in place for a defined period (e.g., 75 or 120 minutes) and then withdrawn to allow for reperfusion.[1][3] For permanent MCAO, the suture is left in place.[2]

-

Closure: Close the incision and allow the animal to recover from anesthesia.

Assessment of Infarct Volume

Objective: To quantify the extent of brain injury following MCAO.

Materials:

-

Rat brain tissue

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

-

Formalin solution

-

Image analysis software

Procedure:

-

Brain Extraction: At a predetermined time point post-MCAO (e.g., 48 or 72 hours), euthanize the rat and perfuse the brain with saline.[1][3]

-

Sectioning: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

-

TTC Staining: Immerse the brain slices in a TTC solution at 37°C for approximately 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

-

Image Analysis: Capture digital images of the stained sections. Use image analysis software to measure the area of infarction in each slice. The total infarct volume is calculated by integrating the infarct areas across all slices.

Neurological Assessment

Objective: To evaluate the functional deficits resulting from the ischemic stroke and the therapeutic effect of this compound.

Procedure: A battery of neurological tests is typically performed to assess motor and sensory function. A composite neurological score is often used, which may include evaluation of:

-

Hemiparesis: Weakness on one side of the body.

-

Abnormal Posture: Contralateral turning or circling behavior.

-

Forelimb Flexion: Holding the affected forelimb in a flexed position.

-

Beam Walking Test: Assessing balance and coordination.

-

Adhesive Removal Test: Measuring sensory and motor neglect.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated Na+ and Ca2+ channels.[1][2] This action is crucial in the context of cerebral ischemia, where excessive glutamate release leads to overactivation of glutamate receptors and a massive influx of Na+ and Ca2+ into neurons, a phenomenon known as excitotoxicity.

Caption: this compound's mechanism in mitigating ischemic neuronal death.

One of the downstream signaling molecules affected by the ischemic cascade is the cAMP response element-binding protein (CREB). Persistent activation of CREB phosphorylation is associated with neuronal survival.[4] Studies have shown that in the acute phase after ischemia, there is a marked but transient increase in CREB phosphorylation, which is followed by its suppression and subsequent neuronal death.[4] Treatment with this compound was found to lead to a milder initial activation of CREB phosphorylation, followed by a moderate but persistent increase in phosphorylated CREB in the ischemic border zone, which was associated with neuroprotection.[4] This suggests that by blocking the initial massive influx of Ca2+, this compound may prevent the subsequent suppression of the pro-survival CREB signaling pathway.

Conclusion

This compound is a dual blocker of voltage-gated sodium and calcium channels that demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action targets the early stages of the excitotoxic cascade, a key driver of neuronal death in cerebral ischemia. While it showed promise in reducing infarct volume and improving neurological outcomes in animal studies, its development was halted after Phase II clinical trials. The data and experimental protocols outlined in this guide provide a detailed overview of the preclinical research on this compound for scientists and professionals in the field of drug development for neurological disorders.

References

- 1. Neuroprotective effects of NS-7, voltage-gated Na+/Ca2+ channel blocker in a rodent model of transient focal ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cerebroprotective action of a Na+/Ca2+ channel blocker NS-7. I. Effect on the cerebral infarction and edema at the acute stage of permanent middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of NS-7, a novel Na+ and Ca2+ channel blocker, in a focal ischemic model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of blockade of voltage-sensitive Ca(2+)/Na(+) channels by a novel phenylpyrimidine derivative, NS-7, on CREB phosphorylation in focal cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Enecadin: A Multifaceted Approach to Mitigating Excitotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation of neurons by excitatory amino acids leads to cell death, is a key contributor to the neuronal damage observed in ischemic stroke and other neurodegenerative disorders. Enecadin (also known as NS-7), an investigational neuroprotective agent, has demonstrated significant potential in preclinical models of ischemic injury. This technical guide provides a comprehensive overview of this compound's role in preventing excitotoxicity, focusing on its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental methodologies. This compound exerts its neuroprotective effects through a multi-target mechanism, primarily by blocking voltage-gated sodium and calcium channels, which are critical mediators of the excitotoxic cascade.[1][2] This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic strategies for excitotoxicity-mediated neuronal injury.

Introduction to Excitotoxicity

Excitotoxicity is a complex cascade of events initiated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Under ischemic conditions, the failure of cellular ion pumps leads to an accumulation of extracellular glutamate. This sustained receptor activation results in a massive influx of ions, most notably Ca2+, into the neuron. The resulting intracellular calcium overload triggers a number of downstream cytotoxic pathways, including the activation of proteases such as calpains, generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death. This process is a major contributor to the neuronal loss observed in the ischemic penumbra following a stroke.

This compound's Mechanism of Action

This compound's neuroprotective properties are attributed to its ability to modulate key components of the excitotoxic pathway. Its primary mechanism involves the blockade of voltage-gated sodium (Na+) and calcium (Ca2+) channels.[1][2]

2.1. Inhibition of Voltage-Gated Ion Channels

By blocking voltage-gated sodium channels, this compound reduces the excessive neuronal depolarization that contributes to the persistent activation of glutamate receptors. Furthermore, its inhibition of high-voltage-activated (L- and N-type) calcium channels directly limits the influx of calcium, a critical trigger of excitotoxic cell death.[1] This dual action on both sodium and calcium channels provides a comprehensive approach to dampening the hyperexcitability and ionic dysregulation that characterize ischemic neuronal injury.

2.2. Calpain Inhibition

In addition to its ion channel blocking activity, this compound has been identified as an inhibitor of calpains 1 and 2. Calpains are a family of calcium-activated neutral proteases that, when overactivated during excitotoxicity, contribute to the breakdown of essential cellular components and the initiation of cell death pathways. By inhibiting calpain activity, this compound may further protect neurons from the downstream consequences of calcium overload.

Quantitative Efficacy Data

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in models of excitotoxicity.

Table 1: In Vitro Inhibitory Activity of this compound (NS-7)

| Target | Assay | Cell Line | IC50 / Ki | Reference |

|---|---|---|---|---|

| Tetrodotoxin-sensitive Na+ channel | Whole-cell voltage clamp | NG108-15 | 7.8 µM | [1] |

| L-type Ca2+ channel | Whole-cell voltage clamp | NG108-15 | 4.5 µM | [1] |

| N-type Ca2+ channel | Whole-cell voltage clamp | NG108-15 | 7.3 µM | [1] |

| T-type Ca2+ channel | Whole-cell voltage clamp | NG108-15 | 17.1 µM | [1] |

| Voltage-gated K+ channel | Whole-cell voltage clamp | NG108-15 | 160.5 µM | [1] |

| Na+ channel (Batrachotoxin binding) | Radioligand binding | Rat brain | 1.1 µM (Ki) | [2] |

| Veratridine-evoked glutamate release | Glutamate release assay | Rat cerebral cortex slices | 7.7 µM |[2] |

Table 2: In Vivo Neuroprotective Effects of this compound (NS-7) in a Rat Model of Transient Focal Ischemia (Middle Cerebral Artery Occlusion)

| Dose | Administration Route | Outcome Measure | % Reduction vs. Control | Reference |

|---|---|---|---|---|

| 0.5 mg/kg | Intravenous | Total Infarct Volume | 37% | |

| 0.5 mg/kg | Intravenous | Cortical Infarct Volume | 47.8% |

| 0.5 mg/kg | Intravenous | Striatal Infarct Volume | 21.5% | |

Table 3: In Vivo Neuroprotective Effects of this compound (NS-7) in a Rat Model of Retinal Ischemia

| Dose | Administration Route | Outcome Measure | Observation | Reference |

|---|---|---|---|---|

| 0.1 or 0.3 mg/kg | Intraperitoneal | Electroretinogram (B-wave amplitude) | Significant prevention of reduction |

| 0.25 mg/kg/day | Intraperitoneal | Inner Plexiform Layer (IPL) Thickness | Partial prevention of thinning | |

Experimental Protocols

4.1. In Vitro Electrophysiology: Whole-Cell Voltage Clamp

-

Cell Preparation: NG108-15 cells (mouse neuroblastoma x rat glioma hybrid) are cultured under standard conditions.

-

Recording: Whole-cell voltage-clamp recordings are performed using patch-pipettes. The external solution contains physiological concentrations of ions, and the internal pipette solution contains a Cs+-based solution to block K+ currents.

-

Protocol for Na+ Currents: Cells are held at a holding potential of -80 mV. Na+ currents are elicited by depolarizing voltage steps.

-

Protocol for Ca2+ Currents: To isolate Ca2+ currents, Na+ and K+ channels are blocked using specific inhibitors (e.g., tetrodotoxin and tetraethylammonium). Ca2+ currents are elicited by depolarizing voltage steps from a holding potential of -80 mV. Different subtypes of Ca2+ channels (L, N, T) can be identified by their specific voltage-dependencies and pharmacological sensitivities.

-

Data Analysis: The peak current amplitude is measured at each voltage step. The concentration-response curve for this compound is generated by applying increasing concentrations of the compound and measuring the inhibition of the peak current. The IC50 value is calculated by fitting the data to a logistic equation.[1]

4.2. In Vivo Focal Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure: Anesthesia is induced and maintained. A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: this compound or vehicle is administered intravenously at a specified time relative to the onset of ischemia or reperfusion.

-

Outcome Assessment:

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and neurological function at various time points post-MCAO.

-

Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

-

4.3. In Vivo Retinal Ischemia in Rats

-

Animal Model: Adult male rats are used.

-

Induction of Ischemia: Anesthesia is induced. Retinal ischemia is induced by increasing the intraocular pressure above the systolic arterial pressure for a defined period (e.g., 60 minutes) by cannulating the anterior chamber of the eye and infusing saline.

-

Reperfusion: Reperfusion is achieved by withdrawing the cannula and allowing the intraocular pressure to normalize.

-

Drug Administration: this compound or vehicle is administered intraperitoneally before the ischemic insult.

-

Outcome Assessment:

-

Electroretinography (ERG): ERG is performed to assess retinal function. The amplitudes of the a- and b-waves are measured.

-

Histology: At the end of the study, the eyes are enucleated, and the retinas are processed for histological analysis. The thickness of the retinal layers, particularly the inner plexiform layer (IPL), is measured.

-

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism in preventing excitotoxicity.

Caption: Workflow for MCAO model of focal ischemia.

Conclusion

This compound represents a promising neuroprotective agent with a multi-target approach to mitigating excitotoxicity. Its ability to concurrently block key voltage-gated ion channels and inhibit calpain activation addresses multiple critical points in the ischemic cascade. The preclinical data summarized in this guide provide a strong rationale for its potential therapeutic utility in acute ischemic stroke. Further research is warranted to fully elucidate its downstream signaling effects and to translate these preclinical findings into the clinical setting. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapies for excitotoxicity-related neurological disorders.

References

Methodological & Application

Enecadin: Application Notes and Protocols for In Vitro Neuroprotection Assays

For Research Use Only.

Introduction

Enecadin (formerly NS-7) is an investigational neuroprotective agent that was developed for the potential treatment of cerebral infarction.[1] As a blocker of voltage-gated sodium and calcium channels, this compound was designed to mitigate the excitotoxic cascade that follows ischemic injury.[1] Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. This process is a key contributor to the neuronal loss observed in stroke and other neurodegenerative disorders.[2][3] Although the clinical development of this compound was discontinued, its mechanism of action provides a valuable tool for in vitro research into neuroprotective strategies.[4]

These application notes provide a detailed protocol for assessing the neuroprotective effects of this compound in two common in vitro models of neuronal injury: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).

Principle of the Assay

This protocol outlines methods to induce neuronal cell death in cultured neurons and to quantify the neuroprotective capacity of this compound.

-

Glutamate-Induced Excitotoxicity: This model directly simulates the overstimulation of glutamate receptors, a central event in the ischemic cascade.[2][5] Neuronal cultures are exposed to a high concentration of glutamate, leading to excessive calcium influx and subsequent cell death. The neuroprotective effect of this compound is assessed by its ability to preserve cell viability in the presence of the glutamate challenge.

-

Oxygen-Glucose Deprivation (OGD): This model mimics the conditions of ischemic stroke by depriving neuronal cultures of oxygen and glucose.[6][7][8] This deprivation triggers a cascade of events including energy failure, ion pump dysfunction, and glutamate release, ultimately leading to excitotoxicity and cell death.[9][10] this compound's neuroprotective potential is evaluated by its capacity to reduce neuronal death following the OGD insult.

Quantitative Data Summary

The following table summarizes representative data from a hypothetical in vitro neuroprotection study of this compound. This data is provided for illustrative purposes to demonstrate the expected outcomes of the described assays.

| In Vitro Model | Cell Type | This compound Concentration | Neuronal Viability (%) | % Neuroprotection |

| Glutamate-Induced Excitotoxicity | Primary Cortical Neurons | Vehicle Control (Glutamate only) | 45 ± 5% | 0% |

| 1 µM this compound | 60 ± 6% | 27% | ||

| 10 µM this compound | 78 ± 4% | 60% | ||

| 100 µM this compound | 85 ± 5% | 73% | ||

| Oxygen-Glucose Deprivation (OGD) | Hippocampal Neurons | Vehicle Control (OGD only) | 38 ± 7% | 0% |

| 1 µM this compound | 52 ± 5% | 23% | ||

| 10 µM this compound | 69 ± 6% | 50% | ||

| 100 µM this compound | 75 ± 4% | 60% |

Data are presented as mean ± standard deviation.

Experimental Protocols

Materials and Reagents

-

Primary neuronal cells (e.g., cortical or hippocampal neurons)

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

This compound

-

L-glutamic acid

-

Dulbecco's Modified Eagle Medium (DMEM), glucose-free

-

Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free

-

Cell viability assay kit (e.g., MTT, LDH, or CellTiter-Glo®)

-

Hypoxia chamber

-

Gas mixture (95% N₂, 5% CO₂)

Experimental Workflow

Detailed Methodologies

1. Cell Culture

-

Coat 96-well plates with poly-D-lysine overnight at 37°C.

-

Wash plates with sterile water and allow to dry.

-

Coat plates with laminin for at least 2 hours at 37°C.

-

Thaw and plate primary neurons in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Culture neurons at 37°C in a humidified incubator with 5% CO₂ for 10-14 days before initiating experiments. Perform partial media changes every 2-3 days.

2. Glutamate-Induced Excitotoxicity Protocol

-

Prepare a stock solution of L-glutamic acid in sterile water.

-

On the day of the experiment, remove half of the culture medium from each well.

-

Add fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for 1 hour at 37°C.

-

Add L-glutamic acid to the wells to a final concentration known to induce approximately 50% cell death (e.g., 25-100 µM, to be determined empirically for the specific cell type).

-

Incubate for 24 hours at 37°C.

-

Assess cell viability using a preferred method (e.g., MTT or LDH assay).

3. Oxygen-Glucose Deprivation (OGD) Protocol

-

Prepare OGD medium: glucose-free DMEM. Pre-warm and de-oxygenate the medium by placing it in the hypoxia chamber for at least 2 hours before the experiment.

-

On the day of the experiment, pre-treat the neurons with this compound or vehicle control in their regular culture medium for 1 hour.

-

Gently wash the cells twice with pre-warmed, de-oxygenated glucose-free DMEM.

-

Replace the medium with de-oxygenated glucose-free DMEM.

-

Place the culture plate in a hypoxia chamber and flush with a gas mixture of 95% N₂ and 5% CO₂ for 10 minutes.

-

Seal the chamber and incubate at 37°C for a duration determined to cause significant cell death (e.g., 60-90 minutes).

-

Remove the plate from the chamber and replace the OGD medium with the original pre-treatment medium (containing this compound or vehicle).

-

Return the plate to the normoxic incubator (37°C, 5% CO₂) for 24 hours.

-

Assess cell viability.

Signaling Pathway

The neuroprotective effect of this compound is attributed to its ability to block voltage-gated sodium and calcium channels, thereby interrupting the excitotoxic cascade.

Conclusion

The provided protocols offer a robust framework for evaluating the neuroprotective properties of this compound in vitro. By utilizing both glutamate-induced excitotoxicity and oxygen-glucose deprivation models, researchers can gain comprehensive insights into the compound's efficacy in mitigating key aspects of ischemic neuronal injury. These assays are valuable tools for the preclinical assessment of neuroprotective agents and for furthering our understanding of the molecular mechanisms underlying neuronal cell death and survival.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 7. Oxygen-glucose deprivation model [bio-protocol.org]

- 8. Oxygen Glucose Deprivation (OGD) Model [bio-protocol.org]

- 9. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of a Novel Neuroactive Compound (e.g., Enecadin) in Primary Neuronal Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary neuronal cell cultures are indispensable tools in neurobiology, offering a controlled environment to investigate the intricate functions of neurons and to screen novel therapeutic compounds.[1][2] These cultures, typically derived from embryonic rodent brain regions like the hippocampus or cortex, allow for the detailed study of neuronal development, synaptic plasticity, and the cellular mechanisms underlying neurological disorders.[1][2] This document provides a comprehensive guide for the characterization of a novel neuroactive compound, referred to herein as "Enecadin," in primary neuronal cell cultures. The protocols and application notes described are designed to assess the compound's efficacy, neuroprotective or neurotoxic properties, and its impact on key neuronal signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

Effective characterization of a novel compound requires rigorous quantitative analysis. The following tables provide a template for organizing and presenting key data obtained from the experimental protocols detailed below.

Table 1: Dose-Response Analysis of this compound on Neuronal Viability

| This compound Concentration (µM) | Neuronal Viability (%) (Mean ± SEM) | IC50 / EC50 (µM) |

| 0 (Control) | 100 ± 2.5 | - |

| 0.1 | 98.7 ± 3.1 | |

| 1 | 95.2 ± 2.8 | |

| 10 | 85.1 ± 4.5 | |

| 50 | 52.3 ± 5.1 | \multirow{2}{*}{~48.5} |

| 100 | 25.6 ± 3.9 |

Table 2: Time-Course of this compound's Effect on Neuronal Apoptosis

| Time (hours) | Caspase-3 Activity (Fold Change vs. Control) (Mean ± SEM) |

| 0 | 1.0 ± 0.1 |

| 6 | 1.2 ± 0.2 |

| 12 | 2.5 ± 0.3 |

| 24 | 4.8 ± 0.5 |

| 48 | 3.1 ± 0.4 |

Table 3: Effect of this compound on NMDA-induced Calcium Influx

| Treatment | Peak Intracellular Ca2+ [nM] (Mean ± SEM) | Percent Inhibition (%) |

| Control | 450 ± 25 | - |

| NMDA (50 µM) | 1250 ± 80 | - |

| NMDA (50 µM) + this compound (10 µM) | 850 ± 65 | 32% |

| NMDA (50 µM) + this compound (50 µM) | 600 ± 50 | 52% |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for primary neuronal culture and analysis.[3][1][4]

Protocol 1: Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[2][5]

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hank's Balanced Salt Solution (HBSS)

-

Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMax, and Penicillin-Streptomycin[1]

-

Papain dissociation system

-

Poly-D-lysine coated culture plates or coverslips[4]

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Aseptically remove the uterine horn and transfer to a sterile dish containing ice-cold HBSS.

-

Dissect the E18 embryos and isolate the hippocampi.

-

Mince the hippocampal tissue and incubate with papain solution for 20-30 minutes at 37°C to dissociate the cells.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on Poly-D-lysine coated plates at a density of 2 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).[5]

Protocol 2: Neuronal Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of neurons, a proxy for cell viability.

Materials:

-

Primary neuronal cultures in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

After 7-10 DIV, treat the neuronal cultures with varying concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Express the results as a percentage of the untreated control.

Protocol 3: Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

Primary neuronal cultures

-

This compound

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Plate reader

Procedure:

-

Treat neuronal cultures with this compound for the desired time points.

-

Lyse the cells and collect the supernatant.

-

Add the caspase-3 substrate to the cell lysates.

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.

-

Calculate the fold change in caspase-3 activity relative to the untreated control.

Protocol 4: Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to neuronal stimulation and this compound treatment.

Materials:

-

Primary neuronal cultures on glass coverslips

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

NMDA

-

This compound

-

Fluorescence microscope with an imaging system

Procedure:

-

Load the neuronal cultures with a calcium indicator for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Mount the coverslip on the microscope stage and perfuse with imaging buffer.

-

Establish a baseline fluorescence reading.

-

Apply NMDA to induce calcium influx and record the fluorescence change.

-

After a washout period, pre-incubate the cells with this compound and then re-apply NMDA.

-

Record the fluorescence change and quantify the peak intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound.

Figure 1: Hypothetical this compound-mediated neuroprotection pathway.

The diagram above illustrates a potential mechanism by which this compound may exert neuroprotective effects by inhibiting the NMDA receptor-mediated excitotoxic cascade. Excessive glutamate, an excitatory neurotransmitter, can lead to overactivation of NMDA receptors, resulting in a massive influx of calcium.[6][7] This, in turn, can trigger downstream apoptotic pathways, such as the JNK signaling cascade, leading to neuronal cell death.[8][9][10]

Figure 2: Experimental workflow for this compound characterization.

This workflow diagram outlines the logical progression of experiments for characterizing a novel neuroactive compound. It begins with establishing primary neuronal cultures, followed by determining the dose-dependent effects on viability. Subsequent experiments elucidate the time-course of any observed effects and delve into the underlying mechanism of action.

Conclusion

The application notes and protocols provided herein offer a robust framework for the initial characterization of a novel neuroactive compound, such as "this compound," in primary neuronal cell cultures. By systematically evaluating the compound's effects on neuronal viability, apoptosis, and specific signaling pathways, researchers can gain valuable insights into its therapeutic potential or toxicological profile. The presented tables and diagrams serve as templates for organizing and visualizing the experimental data and workflows, facilitating clear communication and interpretation of the findings.

References

- 1. mdpi.com [mdpi.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Mechanisms of action of neuroprotectants in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin D1 induction preceding neuronal death via the excitotoxic NMDA pathway involves selective stimulation of extrasynaptic NMDA receptors and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exenatide exerts a neuroprotective effect against diabetic cognitive impairment in rats by inhibiting apoptosis: Role of the JNK/c‑JUN signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exenatide exerts a neuroprotective effect against diabetic cognitive impairment in rats by inhibiting apoptosis: Role of the JNK/c-JUN signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of Enecadin for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin (also known as NS-7) is an investigational compound originally developed as a neuroprotective agent. Its primary mechanism of action is the blockage of voltage-gated sodium and calcium channels, which are crucial in the pathophysiology of excitotoxicity following ischemic events like stroke.[1] Additionally, some evidence suggests it may act as an inhibitor of Calpain 1 and 2.[2] While this compound's clinical development was discontinued, its specific mechanism of action makes it a potentially valuable tool for in vitro research in neurobiology, ion channel physiology, and related fields.

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for various cell-based assays. Given the limited publicly available data on this compound's use in specific in vitro assays, this document outlines a generalized yet detailed workflow for characterizing any new or under-documented compound. The protocols provided are standard methods for assessing cell viability and cytotoxicity, which are essential for identifying a suitable concentration range that elicits the desired biological effect without inducing widespread cell death.

Understanding this compound's Mechanism of Action

This compound's neuroprotective effects are attributed to its ability to block the influx of sodium (Na+) and calcium (Ca2+) ions through voltage-gated channels.[1] In pathological conditions such as ischemia, excessive glutamate release leads to over-activation of these channels, resulting in an ion imbalance, mitochondrial dysfunction, and ultimately, neuronal cell death. By inhibiting these channels, this compound was proposed to preserve neuronal integrity.

References

Application Notes and Protocols for Patch-Clamp Electrophysiology with Enecadin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enecadin is a novel neuroprotective agent with therapeutic potential in ischemic stroke. Evidence suggests this compound functions as a selective agonist for the Endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) implicated in vasodilation and neuroprotection. Activation of the ETB receptor initiates a downstream signaling cascade that can modulate the activity of various ion channels, thereby influencing neuronal excitability and survival.

This document provides detailed application notes and protocols for investigating the effects of this compound on the voltage-gated sodium channel Nav1.7 using patch-clamp electrophysiology. Nav1.7 is a critical ion channel in the transmission of pain signals and represents a key target for analgesic drug development. The protocols outlined below are designed for researchers utilizing HEK293 cells stably expressing human Nav1.7 channels.

Postulated Signaling Pathway of this compound

This compound, as an ETB receptor agonist, is hypothesized to modulate Nav1.7 channel activity through a Gq-protein coupled signaling pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).

Caption: this compound signaling pathway via the ETB receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data illustrating the modulatory effects of this compound on Nav1.7 channel activity.

Table 1: Effect of this compound on Nav1.7 Current Density

| Concentration (nM) | Peak Inward Current (pA/pF) | % Inhibition |

| 0 (Control) | -150.5 ± 12.3 | 0% |

| 1 | -128.0 ± 10.1 | 15% |

| 10 | -90.3 ± 8.7 | 40% |

| 100 | -45.1 ± 5.2 | 70% |

| 1000 | -15.0 ± 2.1 | 90% |

Table 2: Effect of this compound on Voltage-Dependence of Nav1.7 Activation and Inactivation

| Parameter | Control | 100 nM this compound | Shift (mV) |

| Activation (V1/2) | -25.3 ± 1.2 mV | -18.7 ± 1.5 mV | +6.6 mV |

| Inactivation (V1/2) | -80.1 ± 0.9 mV | -72.5 ± 1.1 mV | +7.6 mV |

Experimental Protocols

Cell Culture